N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}propanamide
Overview
Description
N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}propanamide is a compound that belongs to the class of sulfonamides. These compounds are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. The presence of the pyrimidine ring and the sulfonamide group in its structure contributes to its biological activity.
Scientific Research Applications
N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}propanamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its antimicrobial properties and potential use in treating bacterial infections.
Medicine: Investigated for its potential as a therapeutic agent in various diseases.
Industry: Used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
Target of Action
The primary targets of N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}propanamide are currently unknown. The compound is a derivative of pyrimidine , a basic structure in many important biomolecules, suggesting potential interactions with various biological targets.
Mode of Action
As a pyrimidine derivative , it may interact with its targets through hydrogen bonding and other non-covalent interactions, leading to changes in the target’s function.
Biochemical Pathways
Given its structural similarity to pyrimidine , it may potentially influence pathways involving pyrimidine metabolism.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}propanamide typically involves the reaction of 4,6-dimethylpyrimidine-2-amine with 4-aminobenzenesulfonamide under suitable conditions. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the sulfonamide bond. The product is then purified using recrystallization or chromatography techniques .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures the removal of impurities and by-products .
Chemical Reactions Analysis
Types of Reactions
N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}propanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted sulfonamides.
Comparison with Similar Compounds
Similar Compounds
Sulfamethoxazole: Another sulfonamide with similar antimicrobial properties.
Sulfadiazine: Used in the treatment of bacterial infections and has a similar mechanism of action.
Sulfapyridine: Known for its use in treating dermatitis herpetiformis.
Uniqueness
N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}propanamide is unique due to its specific structural features, such as the presence of the 4,6-dimethylpyrimidine ring, which may contribute to its distinct biological activity and potential therapeutic applications .
Properties
IUPAC Name |
N-[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]propanamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O3S/c1-4-14(20)18-12-5-7-13(8-6-12)23(21,22)19-15-16-10(2)9-11(3)17-15/h5-9H,4H2,1-3H3,(H,18,20)(H,16,17,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQMAODUFYFVUJR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=NC(=CC(=N2)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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